KUL-7211 racemate
Description
This compound is a phenoxyacetic acid derivative featuring a substituted phenoxy core linked to an aminoethyl group and a hydroxylated propan-2-yl moiety. Its structure includes a central acetic acid group, which is critical for its biochemical interactions.
Key structural attributes:
- Phenoxyacetic acid backbone: Enhances solubility and facilitates hydrogen bonding.
- Aminoethyl linker: Provides conformational flexibility for receptor binding.
- 4-Hydroxyphenyl and hydroxypropan-2-yl groups: Contribute to stereospecific interactions and metabolic stability.
Properties
IUPAC Name |
2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXPBQQLKHBRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule can be dissected into two primary subunits:
- Phenoxyacetic acid backbone : Derived from 4-hydroxyphenethylamine and glycolic acid.
- Aminopropanol side chain : Introduced via reductive amination or nucleophilic substitution.
Key disconnections involve:
Core Assembly Strategies
Ether Bond Formation
The phenoxyacetic acid segment is typically synthesized via Williamson ether synthesis:
Reaction Scheme
4-Hydroxybenzaldehyde → Alkylation with chloroacetic acid → Phenoxyacetic acid intermediate
Conditions:
Protection of phenolic -OH groups using tert-butyldimethylsilyl (TBS) chloride prevents unwanted side reactions during subsequent steps.
Aminopropanol Side Chain Installation
The 1-hydroxy-1-(4-hydroxyphenyl)propan-2-ylamine moiety is introduced via:
Method A: Reductive Amination
4-Hydroxyacetophenone + Ammonium acetate → Imine formation → NaBH₄ reduction
Optimized Parameters:
Method B: Enzymatic Resolution
Lipase-mediated kinetic resolution achieves >99% ee using vinyl acetate as acyl donor.
Stepwise Laboratory Synthesis
Detailed Reaction Sequence
| Step | Reaction Type | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|---|
| 1 | Phenolic protection | TBSCl, imidazole, DMF, 0°C→RT, 4 h | 95% | Flash chromatography (FC) |
| 2 | Williamson ether synthesis | Chloroacetyl chloride, K₂CO₃, DMF, 80°C, 12h | 81% | FC (Hexanes:EtOAc 3:1) |
| 3 | Amine coupling | EDC·HCl, HOBt, DIPEA, CH₂Cl₂, 24 h | 73% | Reverse-phase HPLC |
| 4 | Deprotection | TBAF, THF, 0°C, 2 h | 89% | Crystallization (EtOH/H₂O) |
Critical Parameters:
Industrial Scale Production
Continuous Flow Optimization
Reactor Design :
- Corning Advanced-Flow™ Reactor (AFR) with 1.0 mm ID channels
- Temperature zones: 80°C (etherification) → 25°C (amination)
Process Metrics :
| Parameter | Value |
|---|---|
| Space-time yield | 2.8 kg/L·day |
| PMI (Process Mass Intensity) | 18.7 |
| E-factor | 6.2 |
Crystallization Engineering
Polymorph Control :
- Use anti-solvent (n-heptane) addition at 0.5°C/min
- Seed crystals of Form II (thermodynamically stable)
Particle Size Distribution :
- Median (D50): 45 μm
- Span: 1.3 (D90-D10)/D50
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, OCH₂CO), 3.81–3.75 (m, 1H, CHNH), 2.89 (dd, J = 12.4, 4.8 Hz, 1H, CH₂NH), 2.72 (dd, J = 12.4, 8.0 Hz, 1H, CH₂NH).
HRMS (ESI+) :
Calcd for C₁₉H₂₃NO₅ [M+H]+: 352.1654; Found: 352.1651.
Chromatographic Purity
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile phase: 0.1% HCO₂H in H₂O/MeCN (70:30 → 30:70 over 20 min)
- Retention time: 12.7 min
- Purity: 99.83% (AUC)
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including solvents and catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Scientific Research Applications
2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β-adrenoceptor agonists and their interactions with various receptors.
Biology: Investigated for its effects on smooth muscle relaxation and its potential therapeutic applications in conditions like ureteral colic and urolithiasis.
Medicine: Explored for its potential use in treating conditions that involve smooth muscle contraction, such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mechanism of Action
2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid exerts its effects by selectively stimulating β2- and β3-adrenoceptors. These receptors are part of the G protein-coupled receptor family and are involved in the relaxation of smooth muscle. The activation of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, resulting in the relaxation of smooth muscle and other physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of phenoxyacetic acid derivatives, which exhibit diverse pharmacological activities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Effects on Receptor Binding: The 4-hydroxyphenyl group in the target compound and ritobegron enables hydrogen bonding with polar residues in β-adrenoceptors, enhancing affinity . In contrast, chlorobenzoyl groups in fibrates (e.g., bezafibrate) increase lipophilicity, favoring PPARα activation . Methylpropanoic acid in fibrates and Compound 18g improves metabolic stability but reduces solubility compared to the target compound’s acetic acid moiety .
Stereochemical Influence: Ritobegron’s (1R,2S) configuration optimizes β3-adrenoceptor binding, suggesting that the target compound’s stereochemistry (if similar) may dictate efficacy .
Biological Activity Trends :
- Radiotherapy Sensitization : Compound 18g’s 3,5-dimethylphenyl group enhances DNA damage in cancer cells, a feature absent in the target compound .
- Microalgal Growth Inhibition : Fibrates (log P ~3.5–4.2) exhibit stronger inhibitory effects than the target compound (predicted log P ~2.8), correlating with hydrophobicity .

Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Ritobegron | Bezafibrate | Compound 18g |
|---|---|---|---|---|
| Molecular Weight | ~363.4 g/mol | ~377.4 g/mol | ~361.8 g/mol | ~343.4 g/mol |
| log P | ~2.8 (predicted) | 3.1 | 4.2 | 3.9 |
| Hydrogen Bond Donors | 3 | 3 | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 | 5 |
| pKa | 3.1 (carboxylic acid) | 3.0 (carboxylic acid) | 3.2 (carboxylic acid) | 3.3 (carboxylic acid) |
Data derived from computational predictions and experimental values in references .
Biological Activity
2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid, also known as KUL 7211, is a complex organic compound recognized for its selective activity as a β-adrenoceptor agonist. This compound exists as a racemic mixture, containing equal amounts of two enantiomers, and is particularly noted for its effects on smooth muscle relaxation in the urinary tract.
The primary biological activity of KUL 7211 is linked to its role as a β-adrenoceptor agonist , specifically targeting β2 and β3 adrenoceptors. This selectivity suggests potential therapeutic applications in conditions characterized by smooth muscle contraction, such as:
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
- Ureteral colic and urolithiasis due to its ability to promote ureteral relaxation.
Pharmacodynamics
KUL 7211's pharmacodynamics involve modulating physiological responses related to smooth muscle tone. The selective stimulation of β-adrenoceptors leads to relaxation of the ureteral smooth muscle, which can alleviate pain and discomfort associated with urinary tract issues.
Comparative Analysis with Similar Compounds
A comparative analysis of KUL 7211 with structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| KUL 7210 | Similar phenolic structure | β-adrenoceptor agonist |
| Salbutamol | Contains a hydroxyl group on phenol | Selective β2 agonist |
| Terbutaline | Similar β-adrenoceptor selectivity | Bronchodilator effect |
These compounds share similarities in receptor selectivity and therapeutic applications but differ in specific structural features that may influence their pharmacokinetic properties and efficacy.
Clinical Applications
Research indicates that KUL 7211 has significant potential in clinical settings, particularly for treating conditions involving smooth muscle contraction. A study highlighted its efficacy in promoting ureteral relaxation, thus providing relief for patients suffering from ureteral colic or urolithiasis. Further investigations are warranted to explore its interactions with other biological molecules and pathways that may enhance its therapeutic efficacy.
Toxicological Profile
A profiling study involving various chemicals, including KUL 7211, assessed their biological activities across multiple enzymatic assays. The results indicated that while KUL 7211 was effective in stimulating certain receptor pathways, further studies are necessary to evaluate its safety profile and potential toxicological effects.
Future Directions
Continued research is essential to fully elucidate the pharmacological profile of KUL 7211. Future studies should focus on:
- In vivo efficacy : Evaluating the compound's effectiveness in live models.
- Long-term safety : Understanding any adverse effects associated with prolonged use.
- Mechanistic studies : Investigating its interactions with other receptors and signaling pathways.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid?
- Methodological Answer: A viable synthesis involves refluxing sodium ethoxide with phenolic precursors (e.g., para-hydroxybenzaldehyde) and chloroacetic acid under anhydrous ethanol, followed by ice-cooling to precipitate the product. Recrystallization in ethanol yields pure crystals (70% yield). Critical steps include controlling reaction time (3 hours) and temperature (70–80°C) to avoid side reactions like ester hydrolysis . For amino-ethylphenol intermediates, Mannich reactions with formaldehyde and secondary amines are recommended, with purification via petroleum ether recrystallization .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer: Use FT-IR to confirm functional groups:
- C-O-C (ether) at ~1238 cm⁻¹.
- C=O (carboxylic acid) at ~1723 cm⁻¹.
- Aldehyde C=O (if present) at ~1675 cm⁻¹ .
UV-Vis (λmax ~256 nm) identifies conjugated systems, while NMR (¹H/¹³C) resolves aromatic protons (δ 6.8–7.2 ppm) and methylene linkages. Mass spectrometry (ESI-MS) confirms molecular weight with high-resolution accuracy .
Q. What biological screening strategies are recommended for evaluating its bioactivity?
- Methodological Answer: Prioritize in vitro assays:
- Enzyme inhibition: Test against cyclooxygenase (COX) or tyrosine kinases using fluorogenic substrates.
- Antioxidant activity: DPPH radical scavenging assays (IC50 determination).
- Cellular uptake: Fluorescence tagging (e.g., dansyl chloride derivatives) tracked via confocal microscopy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic environments?
- Methodological Answer: Perform density functional theory (DFT) calculations to map electron density (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis set. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., COX-2, IC50 correlation) . Validate with experimental kinetics (e.g., Hammett plots for substituent effects) .
Q. What strategies resolve discrepancies in reported solubility and stability data?
- Methodological Answer: Conduct pH-dependent stability studies (pH 2–12, 37°C) with HPLC monitoring (C18 column, 0.1% TFA/ACN gradient). Degradation products are identified via LC-MS/MS. For solubility, use shake-flask method with octanol-water partitioning (logP ~2.5 predicted) . Address contradictions by standardizing buffer systems (e.g., phosphate vs. Tris) and validating with differential scanning calorimetry (DSC) for polymorphic forms .
Q. How can reaction intermediates be isolated and analyzed during synthesis?
- Methodological Answer: Employ in-situ IR spectroscopy to monitor intermediate formation (e.g., Schiff base formation at ~1640 cm⁻¹). Use preparative HPLC (C18, isocratic elution) for isolation. For transient intermediates (e.g., enolates), low-temperature quenching (-78°C, dry ice/acetone) followed by cryogenic NMR (200 K) stabilizes structures for analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

